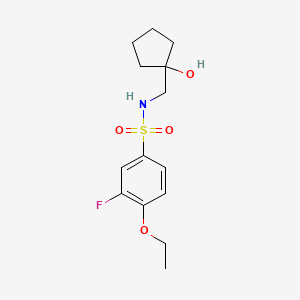

4-乙氧基-3-氟-N-((1-羟基环戊基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a fluoro substituent, and a hydroxycyclopentyl moiety attached to a benzenesulfonamide core.

科学研究应用

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

准备方法

The synthesis of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the benzenesulfonamide core: This can be achieved through sulfonation of a benzene derivative followed by amination.

Introduction of the ethoxy and fluoro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

Attachment of the hydroxycyclopentyl moiety: This step may involve the use of cyclopentanol and appropriate coupling reagents under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

化学反应分析

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

作用机制

The mechanism by which 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The ethoxy and fluoro groups may enhance its binding affinity to enzymes or receptors, while the hydroxycyclopentyl moiety could influence its solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

相似化合物的比较

Similar compounds to 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. For example:

4-ethoxy-3-fluoro-N-methylbenzenesulfonamide: Lacks the hydroxycyclopentyl group.

4-ethoxy-3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide: Has a chloro substituent instead of a fluoro group.

The uniqueness of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

生物活性

4-Ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₁H₁₆FNO₃S

- Molecular Weight : 263.32 g/mol

This compound features a sulfonamide functional group, which is known for its biological activity, particularly in inhibiting certain enzymatic pathways.

The primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. However, recent studies have indicated that compounds similar to 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide may also exhibit additional mechanisms such as:

- Inhibition of Oxidative Phosphorylation (OXPHOS) : Recent research has highlighted the compound's potential to inhibit mitochondrial function, particularly targeting Complex I of the electron transport chain. This inhibition leads to decreased ATP production and increased cytotoxicity in cancer cells reliant on aerobic metabolism .

In Vitro Studies

In vitro studies have demonstrated that 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 0.58 | Inhibition of OXPHOS |

| UM16 | 0.31 | Selective cytotoxicity |

| BxPC-3 | 1.0 | Disruption of ATP synthesis |

These results indicate that the compound is particularly effective in environments where cancer cells are forced to rely on OXPHOS for energy production .

In Vivo Studies

Preclinical models have further validated the efficacy of this compound. For instance, in a pancreatic cancer model, treatment with 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide resulted in significant tumor regression without notable toxicity .

Case Studies

A notable case study involved a series of experiments where various analogs of sulfonamides were tested for their ability to inhibit OXPHOS. The findings suggested that modifications to the ethyl ester moiety significantly impacted potency, with certain structural configurations yielding compounds with enhanced efficacy against pancreatic cancer cell lines .

Safety Profile and Side Effects

While promising, the safety profile of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide requires careful evaluation. Initial trials indicate low-grade side effects such as nausea and fatigue, which are consistent with other compounds targeting mitochondrial functions . Ongoing research aims to better understand the therapeutic window and optimize patient selection based on biomarkers indicative of OXPHOS dependency.

属性

IUPAC Name |

4-ethoxy-3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S/c1-2-20-13-6-5-11(9-12(13)15)21(18,19)16-10-14(17)7-3-4-8-14/h5-6,9,16-17H,2-4,7-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTGUEIDPYMTDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。